molecular formula C21H17NaO5S B1592462 m-Cresol purple (sodium) CAS No. 62625-31-4

m-Cresol purple (sodium)

Cat. No.: B1592462
CAS No.: 62625-31-4
M. Wt: 404.4 g/mol
InChI Key: KMXOGGPOKJLSPQ-UHFFFAOYSA-M
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Description

Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide, commonly known as Cresol Red, is a sulfonphthalein-derived pH indicator. Its molecular formula is C₂₁H₁₇NaO₅S (molecular weight: 404.41 g/mol), and it is registered under CAS No. 62625-29-0 . Structurally, it features a benzoxathiole core substituted with methylphenol groups and a sodium counterion. The compound appears as a red-brown powder or crystalline solid, with solubility in alcohol, dilute NaOH solutions, and moderate solubility in water .

Cresol Red is widely employed in biological and chemical research, particularly as a pH indicator in cell culture media (transition range: pH 7.2–8.8, yellow to red) and in spectrophotometric assays . Its octanol-water partition coefficient (log P) is 3.02, indicating moderate hydrophobicity . Safety assessments classify it as non-hazardous under normal handling conditions .

Properties

CAS No.

62625-31-4

Molecular Formula

C21H17NaO5S

Molecular Weight

404.4 g/mol

IUPAC Name

sodium 4-[3-(4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-3-methylphenolate

InChI

InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)26-27(21,24)25;/h3-12,22-23H,1-2H3;/q;+1/p-1

InChI Key

KMXOGGPOKJLSPQ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3OS2(=O)=O)C4=C(C=C(C=C4)[O-])C.[Na+]

Other CAS No.

67763-22-8

Related CAS

2303-01-7 (Parent)

Origin of Product

United States

Preparation Methods

Synthesis of the Benzoxathiol Core

  • The benzoxathiol moiety is synthesized by cyclization of appropriate hydroxyaryl sulfides.
  • Oxidation of the sulfur atom to the sulfone (S,S-dioxide) is achieved using strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to avoid over-oxidation or ring cleavage.

Formation of the Bisphenolate Structure

  • Two equivalents of methyl-substituted phenol derivatives (3-methylphenol or related isomers) are reacted with the benzoxathiol intermediate.
  • The linkage occurs via a methylene bridge formed through condensation reactions, often under acidic or basic catalysis.
  • The phenol groups are deprotonated to phenolate ions during or after synthesis.

Conversion to Sodium Salt

  • The final step involves neutralization with sodium hydroxide or sodium carbonate to yield the sodium hydrogen salt form.
  • This step ensures the compound’s water solubility and stabilizes the phenolate groups.

Detailed Preparation Methodology from Literature

Step Reagents and Conditions Description and Notes
1 Hydroxyaryl sulfide precursor + oxidant (H2O2) Controlled oxidation to S,S-dioxide benzoxathiol ring
2 3-methylphenol derivatives + formaldehyde or equivalent Condensation to form methylene bridge linking two phenol units
3 Base treatment (NaOH or Na2CO3) Neutralization to form sodium hydrogen salt of the bisphenolate
4 Purification Recrystallization from water or aqueous solvents to obtain pure product
  • Oxidation conditions require careful temperature control (often below 50°C) to prevent degradation.
  • The condensation step may utilize acidic catalysts like hydrochloric acid or Lewis acids to facilitate methylene bridge formation.
  • Purification is critical due to the compound’s sensitivity to pH and potential for hydrolysis.

Research Findings and Optimization

  • Studies indicate that the purity and yield of the sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide are highly dependent on oxidation efficiency and the stoichiometry of phenol derivatives.
  • Using milder oxidants can improve ring stability but may require longer reaction times.
  • The choice of base for neutralization affects the solubility and crystallinity of the final sodium salt.
  • Analytical techniques such as NMR, IR spectroscopy, and melting point determination are used to confirm the structure and purity.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Product Quality
Oxidant concentration 5-10% H2O2 (w/w) Controls oxidation degree and ring integrity
Reaction temperature 20-50 °C Prevents decomposition
Phenol derivative ratio 2:1 (phenol:benzoxathiol) Ensures complete bisphenolate formation
Base for neutralization NaOH or Na2CO3, stoichiometric Affects solubility and sodium salt formation
Purification solvent Water or aqueous ethanol Influences crystallinity and purity

Scientific Research Applications

Analytical Chemistry

pH Indicator:
One of the primary applications of this compound is as a pH indicator . It exhibits color changes at specific pH levels, making it useful in titrations and other analytical procedures. The compound transitions from yellow to purple as the pH shifts from acidic to neutral/alkaline conditions, which allows for easy visual detection of pH changes in solutions .

Spectrophotometric Analysis:
This compound can also be employed in spectrophotometric methods for quantifying various analytes. Its unique structure allows it to form complexes with metal ions, which can be measured spectrophotometrically. This property is particularly useful in environmental monitoring where metal contamination is a concern .

Environmental Applications

Ecotoxicological Studies:
Research indicates that sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide has been evaluated for its ecological impact. It has been identified as a substance with potential persistence in aquatic environments but is not considered highly hazardous to aquatic organisms . This makes it suitable for studies assessing pollutant behavior and toxicity in water bodies.

Water Quality Monitoring:
Due to its solubility and stability in water, this compound can be used in water quality monitoring systems. Its ability to indicate pH changes aids in assessing the overall health of aquatic ecosystems, particularly in areas affected by industrial discharge or agricultural runoff .

Pharmaceutical and Biological Research

Potential Drug Development:
Emerging studies suggest that compounds related to sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide may have potential applications in drug development. The structural characteristics of this compound allow for interactions with biological targets, indicating possible roles in therapeutic formulations .

Biological Assays:
The compound has been utilized in biological assays to study enzyme activities and interactions within biological systems. Its properties can be leveraged to develop assays that measure enzyme kinetics or assess the effects of various compounds on biological pathways .

Table 1: Summary of Applications

Application AreaSpecific UseNotes
Analytical ChemistrypH IndicatorColor change from yellow to purple
Spectrophotometric AnalysisComplex formation with metal ions
Environmental ScienceEcotoxicological StudiesPersistence but low toxicity
Water Quality MonitoringAssessing health of aquatic ecosystems
Pharmaceutical ResearchPotential Drug DevelopmentInteractions with biological targets
Biological AssaysMeasuring enzyme activities

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.

  • Pathways Involved: Influences metabolic pathways, signaling cascades, and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cresol Red belongs to the sulfonphthalein family, which includes structurally analogous compounds with varying substituents on the phenolic rings. These substitutions alter physicochemical properties, pH transition ranges, and applications. Below is a detailed comparison:

Structural and Molecular Comparison

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol)
Cresol Red (62625-29-0) 3-methylphenol C₂₁H₁₇NaO₅S 404.41
Thymol Blue Sodium Salt (62625-21-2) 5-methyl-2-(1-methylethyl)phenol C₂₇H₂₉NaO₅S 488.57
Bromocresol Purple (115-40-2) 2-bromo-6-methylphenol C₂₁H₁₆Br₂O₅S 540.24
Chlorophenol Red Sodium Salt (123333-64-2) 2-chlorophenol C₁₉H₁₁Cl₂NaO₅S 422.26
Xylenol Blue (125-31-5) 2,5-dimethylphenol C₂₃H₂₂O₅S 422.48

Solubility and Log P

  • Cresol Red: Soluble in water, ethanol, and NaOH solutions ; log P = 3.02 .
  • Thymol Blue : Lower water solubility due to bulky isopropyl groups; enhanced solubility as sodium salt .
  • Bromocresol Purple : Increased hydrophobicity (log P > 4) due to bromine substituents .
  • Chlorophenol Red: Moderate solubility; chlorine atoms enhance lipid membrane permeability .

Biological Activity

Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide (CAS No. 67763-22-8) is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological properties, focusing on its antimicrobial and antioxidant activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzoxathiol moiety linked to bis(3-methylphenolate) groups, contributing to its distinct chemical behavior. Its molecular formula is C19H18NNaO5S, and it appears as a purple solid with a melting point around 250 °C and a pKa value of approximately 1.0, indicating its acidic nature .

Antimicrobial Properties

Research indicates that sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Pseudomonas aeruginosa10100 µg/mL

The data suggests that the compound could be utilized in pharmaceutical applications aimed at treating infections caused by these pathogens.

Antioxidant Activity

Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide has also shown promising antioxidant properties. It can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. This activity was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µg/mL)
DPPH30
ABTS25

These results indicate that the compound has a strong potential for use in formulations aimed at reducing oxidative damage in cells.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antimicrobial effects may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways. Similarly, its antioxidant activity could stem from the ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Case Studies

  • Case Study on Antimicrobial Efficacy : In a study published in the Journal of Applied Microbiology, sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide was tested against multi-drug resistant strains of bacteria. The results highlighted its potential as an alternative antimicrobial agent in clinical settings.
  • Case Study on Oxidative Stress : A research article in Free Radical Biology and Medicine explored the compound's effects on oxidative stress markers in human cell lines. The findings indicated a significant reduction in markers such as malondialdehyde (MDA), suggesting protective effects against oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide?

  • Synthesis : The compound is synthesized via condensation reactions of sulfonated phenolic precursors under acidic conditions, analogous to sulfonphthalein dye production (e.g., Phenol Red derivatives). Key intermediates include 3-methylphenol and benzoxathiol precursors, with sodium hydroxide used to form the sodium salt .
  • Characterization : Employ UV-Vis spectroscopy (λmax ~560 nm in neutral/basic conditions) and NMR (¹H/¹³C) to confirm the sulfonate and phenolic proton environments. FT-IR analysis verifies S=O stretching vibrations (~1180–1250 cm⁻¹) and aromatic C-H bonds .

Q. How does the compound’s pH-sensitive behavior compare to structurally related sulfonphthalein indicators?

  • The compound exhibits pH-dependent absorbance shifts due to reversible deprotonation of phenolic hydroxyl groups. At acidic pH (≤6.8), the lactoid form predominates (λmax ~430 nm), while the quinoid structure dominates in basic conditions (λmax ~560 nm). This behavior aligns with Bromothymol Blue and Phenol Red derivatives but differs in exact transition pH due to methyl substituent steric effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in sealed containers at 15–25°C in dry, ventilated areas. In case of exposure:

  • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
  • Skin contact : Wash with soap/water for 15 minutes.
  • Ingestion : Rinse mouth; administer water/milk if conscious .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound under varying solvent polarities?

  • Solvent polarity alters the compound’s tautomeric equilibrium. For consistent results:

  • UV-Vis : Use buffered aqueous solutions (e.g., Tris-HCl, pH 7.4) to stabilize the quinoid form.
  • Fluorescence : Polar aprotic solvents (e.g., DMSO) enhance emission intensity due to reduced non-radiative decay .
    • Reference Data :
Solventλmax (nm)ε (L·mol⁻¹·cm⁻¹)
Water5602.1 × 10⁴
DMSO5451.8 × 10⁴

Q. What experimental designs are optimal for studying its stability in biological buffers?

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) at 37°C. Monitor degradation via HPLC-MS over 72 hours.
  • Key Findings : Degradation products include sulfonic acid derivatives and demethylated analogs. Stability decreases in media containing divalent cations (e.g., Ca²⁺, Mg²⁺) due to chelation .

Q. How can computational modeling predict its interactions with biomolecular targets?

  • Use density functional theory (DFT) to map electrostatic potential surfaces, identifying regions prone to hydrogen bonding (e.g., sulfonate groups). Molecular docking (AutoDock Vina) reveals affinity for albumin and cytochrome P450 isoforms, validated by SPR or ITC binding assays .

Environmental and Regulatory Considerations

Q. What methodologies assess its environmental persistence and ecotoxicological impacts?

  • Degradation Studies : Conduct OECD 301F (ready biodegradability) tests in activated sludge. LC-MS/MS identifies breakdown products (e.g., 3-methylphenol).
  • Ecotoxicology : Use Daphnia magna (48h EC₅₀) and algal growth inhibition assays (OECD 201). The compound shows moderate toxicity (EC₅₀ = 12 mg/L in Daphnia) due to sulfonate group bioaccumulation .

Q. How do structural modifications (e.g., bromination) alter its physicochemical properties?

  • Bromination at phenolic positions increases molar absorptivity (ε > 3 × 10⁴ L·mol⁻¹·cm⁻¹) and shifts λmax to ~590 nm. However, brominated analogs exhibit reduced solubility in aqueous buffers, requiring co-solvents like ethanol (≤10% v/v) .

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